2-Bromo-6-(trifluoromethyl)quinoline
Overview
Description
2-Bromo-6-(trifluoromethyl)quinoline is a heterocyclic aromatic compound that features a quinoline core substituted with a bromine atom at the second position and a trifluoromethyl group at the sixth position
Mechanism of Action
Target of Action
Quinoline compounds are generally known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Quinoline derivatives are often involved in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
Quinoline derivatives are known to participate in various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Quinoline derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antimalarial, and anticancer activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-6-(trifluoromethyl)quinoline. For instance, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . Moreover, the compound should be stored in a dry, cool, and well-ventilated place to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-(trifluoromethyl)quinoline typically involves the bromination of 6-(trifluoromethyl)quinoline. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: This compound is a suitable substrate for Suzuki-Miyaura and Heck cross-coupling reactions, allowing the formation of carbon-carbon bonds with various aryl or vinyl groups.
Oxidation and Reduction Reactions: The quinoline core can participate in oxidation and reduction reactions, modifying the electronic properties of the compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Cross-Coupling: Palladium catalysts, boronic acids, or organostannanes in the presence of bases like potassium carbonate or cesium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminoquinoline derivative, while a Suzuki-Miyaura coupling with phenylboronic acid would produce a phenyl-substituted quinoline.
Scientific Research Applications
2-Bromo-6-(trifluoromethyl)quinoline has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential anticancer, antiviral, and antibacterial agents.
Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: It is employed in the design of probes and sensors for detecting biological molecules and studying biochemical pathways.
Agricultural Chemistry: Derivatives of this compound are investigated for their potential use as agrochemicals, including herbicides and insecticides.
Comparison with Similar Compounds
2-Bromoquinoline: Lacks the trifluoromethyl group, resulting in different electronic and steric properties.
6-(Trifluoromethyl)quinoline: Lacks the bromine atom, affecting its reactivity in substitution and cross-coupling reactions.
2-Chloro-6-(trifluoromethyl)quinoline: Similar structure but with chlorine instead of bromine, leading to variations in reactivity and biological activity.
Uniqueness: 2-Bromo-6-(trifluoromethyl)quinoline is unique due to the combined presence of both bromine and trifluoromethyl substituents, which impart distinct electronic and steric effects. This combination enhances its versatility in synthetic chemistry and its potential for developing novel compounds with desirable properties.
Properties
IUPAC Name |
2-bromo-6-(trifluoromethyl)quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3N/c11-9-4-1-6-5-7(10(12,13)14)2-3-8(6)15-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBAXXIIGBQDGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)Br)C=C1C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.